3-Methylbutyl 2-furoate

Description

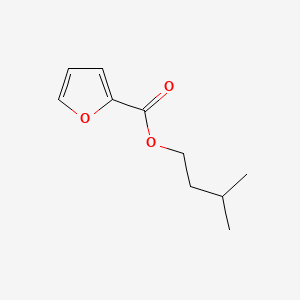

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBZWZKAUPNMMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210467 |

Source

|

| Record name | 3-Methylbutyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-12-3 |

Source

|

| Record name | 2-Furancarboxylic acid, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylbutyl 2-furoate chemical properties and structure

An In-Depth Technical Guide to 3-Methylbutyl 2-furoate: Properties, Structure, and Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also commonly known by its synonym isoamyl 2-furoate, is a distinct organic ester derived from the reaction of 2-furoic acid and isoamyl alcohol. This molecule is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, attached to an ester functional group. Its unique structural features impart a characteristic sensory profile, making it a compound of interest primarily in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, the furoate moiety is a recognized structural motif in medicinal chemistry, suggesting potential applications for this compound as a synthetic building block or a scaffold for derivatization in drug discovery programs.[3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications for professionals in research and development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. This compound is systematically named as the 3-methylbutyl ester of furan-2-carboxylic acid.[4]

-

IUPAC Name: 3-methylbutyl furan-2-carboxylate[4]

-

Synonyms: Isoamyl 2-furoate, Isopentyl furan-2-carboxylate, 2-Furancarboxylic acid 3-methylbutyl ester[1][4][5]

The molecule consists of a planar furan ring connected via a carboxylate bridge to a branched five-carbon alkyl chain (the isoamyl group).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices and its suitability for specific applications. It is generally described as a colorless to pale yellow liquid.[6]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [6] |

| Odor Profile | Fruity, caramellic, sweet, chocolate, herbal | [1][6] |

| Boiling Point | 232 - 244 °C @ 760 mmHg | [1][6] |

| Flash Point | 88.95 - 101.2 °C | [1][6] |

| Vapor Pressure | ~0.031 mmHg @ 25 °C | [6] |

| Water Solubility | 201.2 mg/L @ 25 °C (estimated) | [6] |

| Solubility in Organics | Soluble in alcohol (e.g., ethanol: 1590.14 g/L) | [1][2][6] |

| logP (o/w) | 2.8 - 2.984 (estimated) | [1][6] |

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structural elucidation and quality control. The key spectral features for this compound are predictable based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint.

-

Furan Protons: Three signals are expected in the aromatic region. The proton at C5 (adjacent to the oxygen) will be the most downfield (~7.6 ppm), followed by the proton at C3 (~7.2 ppm) and C4 (~6.5 ppm). These protons will exhibit coupling to each other.

-

Isoamyl Protons: The spectrum will show a triplet for the -O-CH₂- protons (~4.3 ppm), a multiplet for the adjacent -CH₂- group (~1.7 ppm), a multiplet for the -CH- proton (~1.8 ppm), and a doublet for the two terminal -CH₃ groups (~0.9 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 158-160 ppm is characteristic of the ester carbonyl.

-

Furan Carbons: Four signals are expected for the furan ring, typically between 110-150 ppm.

-

Isoamyl Carbons: Signals for the five carbons of the alkyl chain will appear in the upfield region (~10-70 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the ester and furan moieties.[4][5]

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester.[7]

-

C-O Stretch: Strong bands between 1100-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.[7]

-

Furan Ring: Characteristic peaks for the C=C stretching of the aromatic furan ring appear around 1580 cm⁻¹ and 1470 cm⁻¹. C-H stretching of the ring appears just above 3100 cm⁻¹.

-

Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are due to the C-H stretching of the isoamyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.[4][5]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound.[4][5]

-

Key Fragments: Common fragmentation pathways include:

-

A prominent peak at m/z = 95, resulting from the cleavage of the ester bond to form the furoyl cation.

-

A peak at m/z = 71, corresponding to the isopentyl cation [C₅H₁₁]⁺.

-

A peak at m/z = 43, a common fragment for branched alkyl chains.

-

Synthesis and Reactivity

Fischer Esterification: A Validated Protocol

The most direct and industrially viable synthesis of this compound is the Fischer esterification. This acid-catalyzed condensation reaction involves heating 2-furoic acid with an excess of 3-methyl-1-butanol (isoamyl alcohol).

Causality of Experimental Design:

-

Excess Alcohol: Using isoamyl alcohol as both a reactant and a solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

-

Water Removal: The reaction produces water as a byproduct. Employing a Dean-Stark apparatus to remove water azeotropically is crucial to prevent the reverse reaction (ester hydrolysis) and achieve high conversion.

-

Work-up: The post-reaction work-up with sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted 2-furoic acid, facilitating purification.

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: To the flask, add 2-furoic acid (1.0 eq), 3-methyl-1-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). A solvent like toluene can be added to aid in azeotropic water removal.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Sources

- 1. scent.vn [scent.vn]

- 2. scent.vn [scent.vn]

- 3. chempoint.com [chempoint.com]

- 4. This compound | C10H14O3 | CID 69203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

- 6. 3-methyl butyl 2-furoate, 615-12-3 [thegoodscentscompany.com]

- 7. rose-hulman.edu [rose-hulman.edu]

3-Methylbutyl 2-furoate CAS number and molecular weight

An In-Depth Technical Guide to 3-Methylbutyl 2-furoate for Researchers and Drug Development Professionals

Introduction

This compound, also known as isoamyl 2-furoate, is an ester characterized by a furan ring linked to an isoamyl alcohol moiety. The furan nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] As a derivative, this compound holds potential not only as a fragrance and flavoring agent but also as a versatile building block in the synthesis of more complex molecules for pharmaceutical applications.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential biological significance, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is fundamental for any experimental design. This compound is registered under CAS number 615-12-3.[3][4][5] Its molecular formula is C₁₀H₁₄O₃, corresponding to a molecular weight of approximately 182.22 g/mol .[3][6] The NIST Chemistry WebBook provides a more precise mass of 182.2164 g/mol .[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 615-12-3 | PubChem, NIST, The Good Scents Company[3][4][7] |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem, NIST[3][4] |

| Molecular Weight | 182.22 g/mol | PubChem[3] |

| IUPAC Name | 3-methylbutyl furan-2-carboxylate | PubChem[3] |

| Synonyms | Isoamyl 2-furoate, Isopentyl furan-2-carboxylate, 2-Furancarboxylic acid isoamyl ester | PubChem, NIST[3][4] |

| InChIKey | FPBZWZKAUPNMMV-UHFFFAOYSA-N | NIST[4] |

The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as solubility and lipophilicity (logP), are critical determinants of its behavior in both chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 232.0 °C @ 760 mm Hg | The Good Scents Company[7] |

| logP (o/w) | 2.984 (estimated) | The Good Scents Company[7] |

| Vapor Pressure | 0.031 mmHg @ 25.0 °C (estimated) | The Good Scents Company[7] |

| Water Solubility | 201.2 mg/L @ 25 °C (estimated) | The Good Scents Company[7] |

| Solubility in Alcohol | Soluble | The Good Scents Company[7] |

| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company[7] |

Synthesis and Mechanistic Insights: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (2-furoic acid) with an alcohol (3-methyl-1-butanol, or isoamyl alcohol).[8][9]

Causality of Experimental Choices

The reaction is driven to completion by applying Le Châtelier's principle. This is typically achieved in two ways: either by using an excess of one of the reactants (usually the less expensive one, the alcohol) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[9][10] An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[10] Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.[9][11]

Reaction Mechanism

The mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of isoamyl alcohol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[11]

Caption: Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard Fischer esterification methods.[12][13]

1. Reagents and Setup:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If removing water azeotropically, use a Dean-Stark trap.

-

In the flask, combine 2-furoic acid (1.0 eq.), isoamyl alcohol (3.0 eq., to serve as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[12]

2. Reaction:

-

Heat the mixture to reflux with vigorous stirring. The temperature will be determined by the boiling point of isoamyl alcohol (approx. 131 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically several hours).

3. Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with:

-

Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

4. Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Caption: Figure 2: Synthesis and Purification Workflow.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for regulatory submission and ensuring reproducibility. The structure of this compound gives rise to a distinct spectroscopic fingerprint.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | - Furan Ring: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). - Ester Methylene (-O-CH₂-): A triplet around δ 4.0-4.3 ppm. - Isoamyl Group: Signals for the -CH₂- and -CH- protons between δ 1.5-2.0 ppm, and a doublet for the two terminal methyl (-CH₃) groups around δ 0.9 ppm. |

| ¹³C NMR | - Ester Carbonyl (C=O): Signal around δ 160-170 ppm. - Furan Ring Carbons: Four signals in the δ 110-150 ppm range. - Ester Methylene (-O-CH₂-): Signal around δ 60-70 ppm. - Isoamyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm). |

| IR Spectroscopy | - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[14] - C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.[14] - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches from the furan ring just above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 182. - Key Fragments: A prominent peak at m/z = 95 corresponding to the furoyl cation [C₄H₃O-CO]⁺. Fragments corresponding to the loss of the isoamyl group. |

Analytical Methods

For quantitative analysis and purity assessment, chromatographic methods are standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating volatile compounds and confirming identity. NIST reports Kovats retention indices for this compound on various column types.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase such as acetonitrile/water can be used for purity determination, especially for less volatile derivatives.

-

General Techniques: A suite of analytical methods including spectroscopy, chromatography, and mass spectrometry is often employed for comprehensive analysis of biothiols and related compounds in biological fluids.[15]

Applications and Biological Significance

While primarily known as a flavoring agent with fruity and sweet notes, the furan-2-carboxylate scaffold is of significant interest to the pharmaceutical industry.[2][3]

Role in Drug Discovery

The furan ring is a bioisostere for other aromatic systems like benzene, offering modulated physicochemical properties that can enhance drug-receptor interactions or improve bioavailability.[1] Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17]

While direct biological data for this compound is limited, studies on its close analogs provide valuable insights into its potential. For instance, other furan-2-carboxylate esters and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of a Representative Furan-2-Carboxylate Analog

| Compound | Cell Line (Cancer Type) | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa (Cervical) | 64.00 | BenchChem[16] |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HepG2 (Liver) | 102.53 | BenchChem[16] |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Vero (Normal Kidney) | >512.00 | BenchChem[16] |

The data for this analog suggests a degree of selective cytotoxicity against cancer cells compared to normal cells, a desirable trait in drug development. This highlights the potential of the furan-2-carboxylate core, suggesting that this compound could serve as a valuable intermediate for synthesizing novel therapeutic candidates.

Caption: Figure 3: Potential Applications of the Furan-2-Carboxylate Scaffold.

Safety and Handling

Conclusion

This compound is a well-defined chemical entity with established physical properties and a straightforward synthetic pathway via Fischer esterification. Beyond its use in the flavor industry, its core furan-2-carboxylate structure represents a promising scaffold for medicinal chemistry. The biological activities observed in its analogs, particularly in oncology, underscore its potential as a key intermediate for the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers to synthesize, characterize, and explore the applications of this versatile compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 3-methyl butyl 2-furoate. [Link]

-

NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

-

Chem 221 - Organic Chemistry I Lab. Fischer Esterification. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Link]

-

PubChem. Methyl 3-methyl-2-furoate. National Center for Biotechnology Information. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

RIFM. RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. [Link]

-

University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

-

Scent Hub. This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link]

-

Stenutz. 3-methylbutyl furan-2-carboxylate. [Link]

- Google Patents.

-

PubChem. 3-Methyl-2-furoic acid. National Center for Biotechnology Information. [Link]

-

StuDocu. Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

-

PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H14O3 | CID 69203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

- 5. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

- 6. 3-methylbutyl furan-2-carboxylate [stenutz.eu]

- 7. 3-methyl butyl 2-furoate, 615-12-3 [thegoodscentscompany.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. i3awards.org.au [i3awards.org.au]

- 12. community.wvu.edu [community.wvu.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. 3-Methyl-2-furoic acid | C6H6O3 | CID 78127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylbutyl 2-furoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methylbutyl 2-furoate (also known as isoamyl furoate), a furan derivative with applications in flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C10H14O3, Molar Mass: 182.22 g/mol ) is an ester formed from 2-furoic acid and 3-methyl-1-butanol (isoamyl alcohol).[1][2] Its distinct aromatic and fruity notes make it a valuable compound in various industries. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques provide the necessary tools for this purpose. This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to understanding its spectroscopic signature. The molecule consists of a furan ring, an ester functional group, and an isobutyl group. Each of these components will give rise to characteristic signals in the different spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the 3-methylbutyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | dd | 1H | H5 (furan) |

| ~7.2 | dd | 1H | H3 (furan) |

| ~6.5 | dd | 1H | H4 (furan) |

| ~4.3 | t | 2H | -O-CH₂ - |

| ~1.8 | m | 1H | -CH(CH₃ )₂ |

| ~1.7 | q | 2H | -CH₂-CH₂ -CH |

| ~0.95 | d | 6H | -CH(CH₃ )₂ |

Note: Predicted chemical shifts are estimates and may vary from experimental values. dd = doublet of doublets, t = triplet, m = multiplet, q = quartet, d = doublet.

Interpretation:

-

The protons on the furan ring (H3, H4, and H5) are expected in the aromatic region (6.0-8.0 ppm) and will show coupling to each other.

-

The methylene protons adjacent to the ester oxygen (-O-CH₂ -) are deshielded and appear as a triplet around 4.3 ppm, coupled to the adjacent methylene group.

-

The remaining protons of the 3-methylbutyl group appear in the aliphatic region (0.9-2.0 ppm) with their respective multiplicities determined by the neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~158 | C | C=O (ester) |

| ~147 | CH | C5 (furan) |

| ~144 | C | C2 (furan) |

| ~118 | CH | C3 (furan) |

| ~112 | CH | C4 (furan) |

| ~64 | CH₂ | -O-CH₂ - |

| ~37 | CH₂ | -CH₂ -CH(CH₃)₂ |

| ~25 | CH | -CH (CH₃)₂ |

| ~22 | CH₃ | -CH(CH₃ )₂ |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Interpretation:

-

The carbonyl carbon of the ester group is the most deshielded, appearing around 158 ppm.

-

The carbons of the furan ring resonate in the 110-150 ppm range.

-

The carbons of the 3-methylbutyl chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The following data is based on the spectrum available from the NIST Chemistry WebBook.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (furan ring) |

| ~2960, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1725 | Very Strong | C=O stretch (ester) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (furan ring) |

| ~1290, ~1180 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption at ~1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

-

The bands in the 2870-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic 3-methylbutyl group.

-

The weaker band at ~3140 cm⁻¹ is indicative of the C-H stretching on the aromatic furan ring.

-

The absorptions around 1580 and 1470 cm⁻¹ correspond to the C=C stretching vibrations within the furan ring.

-

The strong bands in the 1180-1290 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, providing information about the molecular weight and structure. The data presented is from the NIST Chemistry WebBook.[5]

Key Fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - C₅H₁₀]⁺ |

| 95 | High | [C₅H₃O₂]⁺ (Furoyl cation) |

| 71 | High | [C₅H₁₁]⁺ (3-methylbutyl cation) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Interpretation and Fragmentation Pathway:

The mass spectrum shows a molecular ion peak at m/z 182, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ester.

Caption: Proposed Fragmentation Pathway of this compound.

-

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the formation of the stable furoyl cation at m/z 95.

-

Loss of the furoyl group: Alternatively, cleavage can result in the formation of the 3-methylbutyl cation at m/z 71.

-

McLafferty Rearrangement: A potential rearrangement could lead to the loss of isobutylene (C₄H₈) to give a fragment at m/z 112.

-

Further Fragmentation: The 3-methylbutyl cation (m/z 71) can further fragment to produce the isopropyl cation at m/z 43.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or ATR crystal.

-

Place the sample in the IR beam and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 35-300 to detect the molecular ion and significant fragments.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of the key ester and furan functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a valuable reference for quality control, research, and development involving this important flavor and fragrance compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 3-methyl butyl 2-furoate. [Link]

-

Human Metabolome Database. Isoamyl 2-furoate. [Link]

-

NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST. Infrared Spectrum of 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. Mass Spectrum of 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

- 1. This compound | C10H14O3 | CID 69203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Human Metabolome Database: Showing metabocard for Isoamyl 2-furoate (HMDB0059891) [hmdb.ca]

- 4. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

- 5. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methylbutyl 2-furoate

This guide provides a comprehensive overview of the key physical properties of 3-methylbutyl 2-furoate, a significant ester in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the boiling point and solubility characteristics of this compound, supported by detailed experimental protocols and the underlying scientific principles.

Introduction to this compound

This compound, also known as isoamyl 2-furoate, is a carboxylic ester with the molecular formula C10H14O3.[1][2][3] It is recognized for its characteristic fruity and sweet aroma, with notes of chocolate, caramel, and apple.[4][5] These organoleptic properties make it a valuable component in the formulation of food flavorings and fragrances. A thorough understanding of its physical properties is paramount for its effective application, quality control, and for predicting its behavior in various matrices.

Core Physical Properties

The physical characteristics of this compound, such as its boiling point and solubility, are dictated by its molecular structure. The presence of the ester group introduces polarity, while the furan ring and the isopentyl chain contribute to its overall size and shape, influencing intermolecular forces.

Boiling Point

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound. For esters, boiling points are influenced by dipole-dipole interactions and van der Waals dispersion forces.[6][7] Notably, esters lack the ability to act as hydrogen-bond donors, resulting in lower boiling points compared to carboxylic acids of similar molecular weight.[6]

The experimentally determined and estimated boiling points of this compound are summarized below.

| Boiling Point Data for this compound | |

| Value | Conditions |

| 232.00 °C | @ 760.00 mm Hg |

| 242 °C (estimated) | Not specified |

| 243.00 to 244.00 °C (estimated) | @ 760.00 mm Hg |

Solubility Profile

The solubility of an ester is a crucial factor in its application, particularly in food and beverage formulations and in solvent-based extraction and purification processes. While esters can act as hydrogen-bond acceptors, their solubility in water is generally limited and decreases with increasing chain length of the hydrocarbon components.[6]

The solubility of this compound in water and various organic solvents is presented below.

| Solubility Data for this compound at 25°C | |

| Solvent | Solubility (g/L) |

| Water | 0.4[5] (estimated at 201.2 mg/L[4]) |

| Ethanol | 1590.14[5][8] |

| Methanol | 1769.6[5] |

| Isopropanol | 921.85[5] |

| Acetone | 2107.28[5] |

| Ethyl Acetate | 1278.88[5] |

| Toluene | 326.08[5] |

The data clearly indicates that this compound is sparingly soluble in water but exhibits high solubility in common organic solvents like alcohols and acetone.[4][5][9] This behavior is consistent with the general solubility trends of esters, where the hydrophobic character of the alkyl and aryl groups dominates.[9]

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental procedures are essential. The following sections detail the methodologies for determining the boiling point and solubility of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice depending on the sample volume and required precision.

This micro-method is advantageous for its minimal sample requirement.[10]

Principle: A small sample is heated in a Thiele tube, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[10]

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is continuous.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Figure 1: Workflow for boiling point determination using the Thiele tube method.

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[10]

Principle: The sample is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the liquid is measured.

Step-by-Step Methodology:

-

Apparatus Assembly: Set up a simple distillation apparatus with a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Boiling Chips: Place a known volume of this compound and a few boiling chips into the distilling flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Record the temperature at which a steady distillation rate is achieved and the temperature on the thermometer remains constant. This temperature is the boiling point. It is crucial to position the thermometer bulb correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.[11]

Determination of Solubility

Solubility is typically determined by the shake-flask method, which is a reliable technique for assessing the equilibrium solubility of a substance in a given solvent.

Principle: A surplus of the solute is agitated with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature to allow any undissolved ester to settle or separate.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no undissolved material is included.

-

Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Figure 2: Workflow for solubility determination using the shake-flask method.

Conclusion

The physical properties of this compound, specifically its boiling point and solubility, are fundamental to its application and handling. This guide has provided a detailed overview of these properties, grounded in reliable data and established experimental methodologies. For professionals in research and development, a firm grasp of these characteristics is essential for formulating new products, ensuring quality control, and optimizing manufacturing processes.

References

-

3-methyl butyl 2-furoate, 615-12-3 - The Good Scents Company. [Link]

-

This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link]

-

This compound | C10H14O3 | CID 69203 - PubChem. [Link]

-

2-Furancarboxylic acid, 3-methylbutyl ester - NIST WebBook. [Link]

-

3-methylbutyl furan-2-carboxylate - Stenutz. [Link]

-

This compound (CAS 615-12-3): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA. [Link]

-

Ester Solubility and Preparation Lab Report | PDF - Scribd. [Link]

-

Esters. An Introduction. [Link]

-

Properties of Esters - Chemistry LibreTexts. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

Esters: Structure, Properties, and Reactions | Solubility of Things. [Link]

Sources

- 1. 2-Furancarboxylic acid, 3-methylbutyl ester [webbook.nist.gov]

- 2. This compound | C10H14O3 | CID 69203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methylbutyl furan-2-carboxylate [stenutz.eu]

- 4. 3-methyl butyl 2-furoate, 615-12-3 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scent.vn [scent.vn]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Natural occurrence of 3-Methylbutyl 2-furoate in plants or food

An In-Depth Technical Guide on the Natural Occurrence of 3-Methylbutyl 2-furoate in Plants and Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, also known as isoamyl 2-furoate, is an organic ester with the molecular formula C₁₀H₁₄O₃.[1][2] It is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and an isopentyl (3-methylbutyl) group. This structure contributes to its distinct sensory profile, which is often described as having fruity, caramellic, sweet, and even chocolate-like notes.[2] While synthetic versions of this compound are available for research and industrial applications, its presence as a natural volatile organic compound (VOC) in plants or food has not been substantiated in the scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its detection, isolation, and characterization. These properties influence the choice of analytical techniques and extraction methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Fruity, Caramellic, Sweet, Herbal, Floral, Chocolate | [2] |

| Boiling Point | 232 °C at 760 mmHg | The Good Scents Company |

| Solubility | Soluble in alcohol; sparingly soluble in water | The Good Scents Company |

| CAS Number | 615-12-3 | [1][2] |

Review of Natural Occurrence: An Absence of Evidence

An extensive review of scientific literature focusing on the volatile profiles of various fruits, including apples, strawberries, grapes, and tropical fruits, as well as other food products like honey and alcoholic beverages, reveals a conspicuous absence of this compound. Numerous studies employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have identified hundreds of volatile compounds, including a wide array of esters, in these matrices.[3][4][5][6][7][8][9][10][11][12][13] However, this compound is not listed among the identified constituents in these comprehensive analyses.

This lack of detection could be attributed to several factors:

-

True Absence: The compound may genuinely not be produced through the biosynthetic pathways present in the analyzed plants and microorganisms.

-

Trace Concentrations: It might be present at levels below the detection limits of the analytical instrumentation used in the studies.

-

Limited Scope of Analysis: The research may not have encompassed the specific species or cultivars of plants that potentially synthesize this molecule.

-

Transient Nature: The compound could be a transient intermediate in a metabolic pathway and does not accumulate to detectable concentrations.

Given the extensive research on fruit and food aromas, the consistent absence of this compound in the literature is a significant finding. It suggests that if this compound is ever detected in a food product, it is more likely to be an additive rather than a naturally occurring component.

Comparison with Naturally Occurring Furoate Esters

To provide a broader context, it is useful to consider other furoate esters that have been identified in natural sources. The most notable example is methyl 2-furoate . This simpler ester has been reported as a volatile component in a variety of products, including coffee, some fruits, and as a product of the Maillard reaction during the heating of foods. Its presence highlights that the furoic acid moiety is indeed found in nature. The key difference lies in the alcohol portion of the ester, suggesting that while plants and microorganisms may possess the enzymatic machinery to produce furoic acid, the subsequent esterification with 3-methyl-1-butanol (isoamyl alcohol) to form this compound may not be a common biochemical reaction.

Biosynthesis of Furanoid Compounds (Hypothetical)

While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, we can hypothesize its formation based on known biochemical reactions. The biosynthesis would likely involve two key precursors: 2-furoic acid and 3-methyl-1-butanol (isoamyl alcohol).

-

Formation of 2-Furoic Acid: The furan ring can be synthesized through various metabolic routes in microorganisms and plants, often from carbohydrate precursors.

-

Formation of 3-Methyl-1-butanol: This alcohol is a common fusel alcohol produced during fermentation by yeast and is also a natural constituent of many fruits, derived from the amino acid leucine.

-

Esterification: The final step would be the esterification of 2-furoic acid with 3-methyl-1-butanol, a reaction typically catalyzed by an alcohol acyltransferase (AAT) enzyme.

The absence of this compound in nature may indicate a lack of substrate specificity of the relevant AATs for 2-furoic acid or its CoA thioester.

Analytical Methodologies for Detection

The detection and identification of volatile esters like this compound in complex natural matrices rely on sensitive and selective analytical techniques. The standard workflow involves extraction and concentration of the volatiles followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the analysis of volatile and semi-volatile compounds in food and plant samples.

1. Sample Preparation:

- Homogenize a known quantity of the solid or liquid sample.

- Place the homogenized sample into a headspace vial.

- For solid samples, the addition of a saturated salt solution can be used to increase the volatility of the analytes.

2. HS-SPME Extraction:

- Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time to allow volatiles to partition into the headspace.

- Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

- Thermally desorb the trapped volatiles from the SPME fiber in the heated injection port of the gas chromatograph.

- Separate the compounds on a capillary column (e.g., DB-5ms or equivalent).

- Detect and identify the separated compounds using a mass spectrometer. Identification is typically confirmed by comparing the mass spectrum and retention index with those of an authentic standard of this compound.

subgraph "cluster_SamplePrep" {

label = "Sample Preparation";

bgcolor="#E8F0FE";

node [fillcolor="#FFFFFF"];

Sample [label="Plant/Food Sample"];

Homogenization [label="Homogenization"];

Vial [label="Headspace Vial"];

Sample -> Homogenization;

Homogenization -> Vial;

}

subgraph "cluster_Extraction" {

label = "Extraction";

bgcolor="#E6F4EA";

node [fillcolor="#FFFFFF"];

Equilibration [label="Equilibration"];

SPME [label="HS-SPME"];

Vial -> Equilibration;

Equilibration -> SPME;

}

subgraph "cluster_Analysis" {

label = "Analysis";

bgcolor="#FEF7E0";

node [fillcolor="#FFFFFF"];

GC_Injector [label="GC Injector (Desorption)"];

GC_Column [label="GC Column (Separation)"];

MS_Detector [label="MS Detector (Identification)"];

SPME -> GC_Injector;

GC_Injector -> GC_Column;

GC_Column -> MS_Detector;

}

subgraph "cluster_Data" {

label = "Data Analysis";

bgcolor="#FCE8E6";

node [fillcolor="#FFFFFF"];

Data [label="Data Acquisition"];

Identification [label="Compound Identification"];

MS_Detector -> Data;

Data -> Identification;

}

}

Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Conclusion

References

-

The Good Scents Company. 3-methyl butyl 2-furoate. [Link].

-

PubChem. This compound. [Link].

-

Scent Lair. This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link].

- Pino, J. A. (2014). Distinctive exotic flavor and aroma compounds of some exotic tropical fruits and berries: a review. Critical reviews in food science and nutrition, 54(11), 1321-1347.

-

Quora. What is the tropical fruit flavor? Do tropical fruits contain any common flavor compounds?. [Link].

- Jayasena, V., & Cameron, I. (2008). Characterizing aroma-active volatile compounds of tropical fruits.

- Ferreira, V., & Lopez, R. (2019). The actual and potential aroma of winemaking grapes. Biomolecules, 9(12), 823.

- Pérez, A. G., Olías, R., Luaces, P., & Sanz, C. (2002). Biosynthesis of strawberry aroma compounds through amino acid metabolism. Journal of agricultural and food chemistry, 50(14), 4037-4042.

- Forney, C. F. (2001). The composition of strawberry aroma is influenced by cultivar, maturity, and storage. HortScience, 36(5), 879-882.

- Yilmaztekin, M., & Turchan, M. (2020). THE AROMA OF STRAWBERRIES GROWN IN THE RIGHT-BANK FOREST-STEPPE ZONE OF UKRAINE. Journal of Chemistry and Technologies, 28(2), 196-205.

- Zhang, X., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. Foods, 10(5), 1087.

- Song, J., & Bangerth, F. (2000). Factors that influence biosynthesis of volatile flavor compounds in apple fruits. HortScience, 35(6), 1026-1033.

- Goliáš, J., et al. (2016). evaluation of volatile compounds during the ripening in south moravian 'gewürztraminer' and 'sauvignon blanc' from the pálava region. Mitteilungen Klosterneuburg, 66(3), 189-197.

- Liu, S., et al. (2023).

- Noge, K., & Becerra, J. X. (2009). Identification of a new blend of apple volatiles attractive to the apple maggot. Journal of chemical ecology, 35(8), 975-984.

- Saftner, R. A., & Mattheis, J. P. (2015). Aroma volatiles of apples as influenced by ripening and storage procedures. Stewart Postharvest Review, 11(4), 1-10.

- de Oliveira, A. C., et al. (2020). Honey Volatiles as a Fingerprint for Botanical Origin—A Review on their Occurrence on Monofloral Honeys. Foods, 9(1), 84.

- Manyi-Loh, C. E., Ndip, R. N., & Clarke, A. M. (2019). Volatile Compounds in Honey: A Review on Their Involvement in Aroma, Botanical Origin Determination and Potential Biomedical Activities. Molecules, 24(23), 4365.

- da Silva, P. M., et al. (2019). Stability of volatile compounds of honey during prolonged storage. Food science and technology, 39(suppl 2), 527-533.

-

FooDB. Showing Compound Methyl 2-furoate (FDB000952). [Link].

-

PubChem. Butyl 2-furoate. [Link].

-

The Good Scents Company. methyl 2-furoate. [Link].

Sources

- 1. scent.vn [scent.vn]

- 2. 3-methyl butyl 2-furoate, 615-12-3 [thegoodscentscompany.com]

- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of strawberry aroma compounds through amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hort [journals.ashs.org]

- 7. journals.ontu.edu.ua [journals.ontu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. Development and Optimization Method for Determination of the Strawberries’ Aroma Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. weinobst.at [weinobst.at]

- 12. mdpi.com [mdpi.com]

- 13. The Actual and Potential Aroma of Winemaking Grapes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial characterization of alkyl furoates

An In-depth Technical Guide to the Discovery and Initial Characterization of Alkyl Furoates

Authored by: Gemini, Senior Application Scientist

Abstract

Alkyl furoates, esters derived from 2-furoic acid, represent a pivotal class of furan-based platform chemicals. Originating from renewable biomass resources like corncobs and sugarcane bagasse via the dehydration of pentose sugars to furfural, these compounds are at the forefront of sustainable chemistry.[1] Their unique heterocyclic structure imparts desirable properties, making them valuable as flavoring and fragrance agents, key intermediates in pharmaceutical synthesis, and precursors to advanced bio-based materials such as novel surfactants.[2][3][4] This technical guide provides an in-depth exploration of the foundational synthetic methodologies for alkyl furoates, focusing on the venerable Fischer-Speier esterification, and details the comprehensive analytical workflow required for their robust initial characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile bio-derived molecules.

The Genesis of Alkyl Furoates: Synthetic Strategies

The conversion of biomass-derived furoic acid into its more versatile ester derivatives is a cornerstone of furan chemistry. While several methods exist, the direct acid-catalyzed esterification remains the most fundamental and widely practiced approach due to its simplicity and cost-effectiveness.

The Primary Route: Fischer-Speier Esterification

First described in 1895 by Emil Fischer and Arthur Speier, this reaction is a classic example of an acid-catalyzed acyl substitution.[5] The core principle involves the reaction of a carboxylic acid (furoic acid) with an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Design: The Fischer esterification is an equilibrium-controlled process.[6] To achieve high yields of the desired alkyl furoate, the equilibrium must be shifted towards the products. This is governed by Le Châtelier's principle and is accomplished through two primary strategies:

-

Use of Excess Alcohol: Employing the alcohol as the limiting reagent is inefficient. By using a large excess of the alcohol, often as the reaction solvent, the equilibrium is driven forward.[7]

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.[7][8]

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[8]

Caption: General workflow for alkyl furoate synthesis via Fischer-Speier esterification.

Alternative Synthetic Pathways

While Fischer esterification is foundational, other methods offer advantages in specific contexts:

-

One-Pot Oxidative Esterification: Modern approaches can generate alkyl furoates directly from furfural without first isolating furoic acid.[9] This atom-efficient method involves the simultaneous oxidation of the aldehyde and esterification with an alcohol, often using catalysts like gold nanoparticles or base metal complexes.[9][10] This route is particularly promising for large-scale, sustainable production.[11]

-

Synthesis of Saturated Derivatives: The furan ring of an alkyl furoate can be hydrogenated to produce alkyl tetrahydrofuroates. For example, methyl 2-furoate can be converted to methyl tetrahydro-2-furoate using a palladium-on-charcoal catalyst, creating a valuable building block with different chemical properties.[1][12]

Initial Characterization: An Integrated Analytical Workflow

Once synthesized, a rigorous characterization protocol is essential to confirm the molecular structure and assess the purity of the alkyl furoate. This process is a self-validating system where data from orthogonal techniques are integrated to build a conclusive profile of the compound.

Spectroscopic Elucidation

Spectroscopy provides the primary evidence for molecular structure.

-

Infrared (IR) Spectroscopy: This technique is indispensable for identifying key functional groups. For an alkyl furoate, the IR spectrum provides clear, unambiguous evidence of the ester functionality. There are three characteristic regions of interest: a strong absorption for the C=O carbonyl stretch, and two strong absorptions for the C-O-C asymmetric and symmetric stretches of the ester group.[13] The furan ring itself also presents characteristic bands.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: Provides information on the electronic environment and connectivity of protons. The three protons on the furan ring appear as distinct signals in the aromatic region, and their coupling patterns confirm their relative positions. The protons on the alkyl chain, particularly the -CH₂- group adjacent to the ester oxygen, have a characteristic chemical shift.

-

¹³C NMR: Reveals the number and type of carbon atoms. Key signals include the ester carbonyl carbon, the carbons of the furan ring, and the carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides structural information through fragmentation patterns.[14] In electron ionization (EI) mode, the molecular ion peak (M⁺) confirms the molecular weight.[15] Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR).

Chromatographic Purity Assessment

Chromatography is used to separate the target compound from unreacted starting materials, byproducts, and residual solvent, thereby assessing its purity.

-

Gas Chromatography (GC): As many simple alkyl furoates are volatile, GC is an ideal method for purity analysis.[16] When coupled with a mass spectrometer (GC-MS), it becomes a formidable analytical tool, providing both retention time for quantification and a mass spectrum for positive identification of the peak.[17]

-

High-Performance Liquid Chromatography (HPLC): For higher molecular weight, less volatile, or thermally sensitive alkyl furoates, HPLC is the method of choice for purity determination.

Caption: Integrated analytical workflow for the characterization of alkyl furoates.

Data Presentation: Properties of Representative Alkyl Furoates

The following table summarizes key physical and spectroscopic data for two common alkyl furoates, methyl 2-furoate and ethyl 2-furoate.

| Property | Methyl 2-Furoate | Ethyl 2-Furoate | Authoritative Source |

| CAS Number | 611-13-2 | 614-99-3 | [2] |

| Molecular Formula | C₆H₆O₃ | C₇H₈O₃ | [2][18] |

| Molecular Weight | 126.11 g/mol | 140.14 g/mol | [2][18] |

| Appearance | Colorless Liquid | Colorless to light yellow liquid | [2] |

| Boiling Point | ~181 °C | ~196 °C | [2] |

| Density | ~1.179 g/mL at 25 °C | ~1.117 g/mL at 25 °C | [2] |

| IR C=O Stretch (cm⁻¹) | ~1713 | ~1705 | [13][19] |

| ¹H NMR (δ, ppm) | Furan-H: ~7.2, 7.1, 6.5-OCH₃: ~3.8 | Furan-H: ~7.2, 7.1, 6.5-OCH₂CH₃: ~4.3 (q)-OCH₂CH₃: ~1.3 (t) | [19] (Typical values) |

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of a representative alkyl furoate.

Protocol: Synthesis of Ethyl 2-Furoate via Fischer Esterification

This protocol is adapted from standard literature procedures for Fischer esterification.[7]

-

Materials and Reagents:

-

2-Furoic acid (1 equiv)

-

Anhydrous Ethanol (20 equiv, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 equiv, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 2-furoic acid and anhydrous ethanol. Stir until the acid dissolves.

-

Carefully and slowly add concentrated sulfuric acid to the solution while stirring. Caution: This is an exothermic reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[7] This step neutralizes the acid catalyst and removes any unreacted furoic acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 2-furoate.

-

For high purity, the crude product can be purified by vacuum distillation.

-

Protocol: Characterization of Synthesized Ethyl 2-Furoate

-

Objective: To confirm the identity and purity of the synthesized product using the integrated workflow.

-

Methodologies:

-

IR Spectroscopy:

-

Acquire an IR spectrum of a thin film of the purified product on a salt plate or using an ATR accessory.

-

Self-Validation: Confirm the presence of a strong C=O stretch around 1705-1715 cm⁻¹ and strong C-O stretches between 1100-1300 cm⁻¹. Confirm the absence of a broad O-H stretch from the starting carboxylic acid.[13][20]

-

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Self-Validation: Confirm the presence of three signals in the aromatic region (~6.5-7.5 ppm) corresponding to the furan protons. Verify the presence of a quartet around 4.3 ppm (OCH₂) and a triplet around 1.3 ppm (CH₃) for the ethyl group. The integration of these signals should correspond to the number of protons (1:1:1:2:3).

-

-

GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Self-Validation: The resulting chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z = 140, corresponding to the molecular weight of ethyl 2-furoate.[21]

-

-

Applications and Future Outlook

The utility of alkyl furoates is broad and expanding, driven by their bio-based origins.

-

Flavors and Fragrances: Simple alkyl furoates like ethyl 2-furoate are used to impart fruity and sweet aromas in the food and beverage industry.[2][3]

-

Pharmaceutical Intermediates: The furoate moiety is present in several active pharmaceutical ingredients. For instance, mometasone furoate is a widely used synthetic glucocorticoid.[22] The furan scaffold itself is recognized for its diverse biological activities.[23][24][25]

-

Bio-based Surfactants: A significant recent development is the use of long-chain alkyl furoates as intermediates for a new class of high-performance anionic surfactants known as sulfonated alkyl furoates (SAFs).[4][11][26][27] These bio-surfactants show excellent properties and are a sustainable alternative to petroleum-based products.[4]

-

Organic Synthesis: Alkyl furoates serve as versatile building blocks for more complex molecules, including other heterocyclic compounds and specialty chemicals.[28]

The continued exploration of alkyl furoates is central to the development of a circular bio-economy. Their synthesis from renewable feedstocks, coupled with their diverse applications, positions them as key platform molecules for a more sustainable chemical industry. Future research will likely focus on optimizing catalytic processes for their production and discovering novel applications in materials science and medicine.

References

-

Title: Understanding the Chemical Synthesis of Methyl Tetrahydro-2-furoate Source: A&K Chemical URL: [Link]

- Title: CN109574964A - A method of preparing methylfuroate Source: Google Patents URL

-

Title: Synthesis of methyl tetrahydrofuroate Source: PrepChem.com URL: [Link]

-

Title: [The substituent structures and characteristic infrared spectra of alpha-furan esters] Source: PubMed URL: [Link]

-

Title: Synthesis of amphiphilic alkylated furfural sulfates. Source: ResearchGate URL: [Link]

-

Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Metabolism of mometasone furoate and biological activity of the metabolites Source: ResearchGate URL: [Link]

-

Title: The Preparation of Ethyl 2,4-Dimethyl-3-furoate Source: Journal of the American Chemical Society URL: [Link]

-

Title: 2-Furoic acid methyl ester - Optional[ATR-IR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Methyl 2-furoate Source: NIST WebBook URL: [Link]

-

Title: Use of Furandicarboxylic Acid and Its Decyl Ester as Additives in the Fischer's Glycosylation of Decanol by d-Glucose: Physicochemical Properties of the Surfactant Compositions Obtained Source: ResearchGate URL: [Link]

-

Title: 2-Furancarboxylic acid, ethyl ester Source: NIST WebBook URL: [Link]

-

Title: Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts Source: MDPI URL: [Link]

-

Title: ethyl 2-furoate, 614-99-3 Source: The Good Scents Company URL: [Link]

-

Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

-

Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: ethyl 2-furoate - 614-99-3, C7H8O3 Source: ChemSrc URL: [Link]

-

Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate Source: RSC Publishing URL: [Link]

-

Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

-

Title: IR Spectroscopy of Esters Source: University of South Carolina URL: [Link]

-

Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

-

Title: Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique Source: Restek URL: [Link]

-

Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it Source: RSC Publishing URL: [Link]

-

Title: Drugs with α-alkylfuran scaffolds Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols Source: NIH National Library of Medicine URL: [Link]

- Title: WO 2022/049384 A1 Source: Google Patents URL

-

Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

-

Title: Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC–MS (Dec 2022) Source: LCGC URL: [Link]

-

Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

-

Title: Gas Chromatography Mass Spectrometry Based Profiling of Alkyl Coumarates and Ferulates in Two Species of Cattail (Typha domingensis P., and Typha latifolia L.) Source: Florida International University Digital Commons URL: [Link]

-

Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design Source: OMICS International URL: [Link]

-

Title: Emulsification of Bio-Renewable Raw Materials in Surfactant Analogues Source: Walsh Medical Media URL: [Link]

-

Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Mass Spectrometry Source: YouTube URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

- 17. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 18. Methyl 2-furoate synthesis - chemicalbook [chemicalbook.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. purdue.edu [purdue.edu]

- 21. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijabbr.com [ijabbr.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 26. researchgate.net [researchgate.net]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. researchgate.net [researchgate.net]

Theoretical studies on the molecular structure of furan esters

An In-Depth Technical Guide: Theoretical and Computational Elucidation of the Molecular Structure of Furan Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract